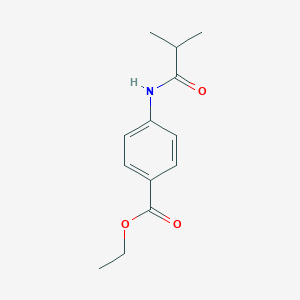

Ethyl 4-(2-methylpropanoylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-methylpropanoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-17-13(16)10-5-7-11(8-6-10)14-12(15)9(2)3/h5-9H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSXAZOKTSWTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356705 | |

| Record name | ethyl 4-(2-methylpropanoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86927-22-2 | |

| Record name | ethyl 4-(2-methylpropanoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 2 Methylpropanoylamino Benzoate

Direct Acylation Routes for the Synthesis of Ethyl 4-(2-methylpropanoylamino)benzoate

The most common and direct method for synthesizing this compound is through the acylation of an amine. This involves the reaction of Ethyl 4-aminobenzoate (B8803810) with an acylating agent.

Acylation of Ethyl 4-aminobenzoate with 2-Methylpropanoyl Chloride or Anhydride (B1165640)

The acylation of Ethyl 4-aminobenzoate is readily achieved using either 2-methylpropanoyl chloride or isobutyric anhydride. The reaction with 2-methylpropanoyl chloride is a classic example of the Schotten-Baumann reaction, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. wikipedia.orgiitk.ac.in This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the formation of the amide. organic-chemistry.org

Alternatively, isobutyric anhydride can be employed as the acylating agent. While generally less reactive than the corresponding acid chloride, the use of an anhydride avoids the generation of corrosive HCl gas.

Optimization of Reaction Parameters: Catalyst Selection, Solvent Systems, and Temperature Control

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of catalyst, solvent, and reaction temperature.

Catalyst Selection: In the Schotten-Baumann reaction, the base acts as a catalyst by neutralizing the acid formed. organic-chemistry.org Common bases include aqueous sodium hydroxide (B78521) or pyridine. For industrial applications, the use of inexpensive and environmentally benign inorganic bases like NaOH is often preferred. rsc.org

Solvent Systems: The Schotten-Baumann reaction is often performed in a two-phase system, comprising water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The base resides in the aqueous phase, while the reactants and product are in the organic phase. wikipedia.org This setup facilitates the separation of the product and neutralization of the acid byproduct. wikipedia.org Recent studies have explored more environmentally friendly solvents to replace hazardous options like dichloromethane. whiterose.ac.ukwikipedia.orgnih.gov

Temperature Control: Acylation reactions are often exothermic. researchgate.net Therefore, controlling the temperature, typically at room temperature or slightly above, is important to prevent side reactions and ensure the stability of the product. iitk.ac.in

Table 1: Optimization of Reaction Parameters for the Acylation of Ethyl 4-aminobenzoate

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |

|---|---|---|---|---|

| Acylating Agent | 2-Methylpropanoyl Chloride | Isobutyric Anhydride | - | Chloride is more reactive; anhydride avoids HCl byproduct. |

| Base/Catalyst | Pyridine | Aqueous NaOH | DMAP (catalytic) | Neutralizes acid byproduct; NaOH is cost-effective. organic-chemistry.orgrsc.org |

| Solvent | Dichloromethane/Water | Diethyl Ether/Water | 2-Methyltetrahydrofuran | Biphasic system aids separation; green solvent alternatives are being explored. wikipedia.orgwhiterose.ac.uk |

| Temperature | 0-5 °C (initial) | Room Temperature | 40-50 °C | Controls exothermicity and reaction rate. iitk.ac.in |

Mechanistic Insights into the Amidation Process

The formation of the amide bond in this reaction proceeds through a nucleophilic acyl substitution mechanism. iitk.ac.inchemguide.co.uk The lone pair of electrons on the nitrogen atom of Ethyl 4-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-methylpropanoyl chloride. chemguide.co.uk This leads to the formation of a tetrahedral intermediate. iitk.ac.in Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. libretexts.org A proton is then removed from the nitrogen, often by a base present in the reaction mixture, to yield the final product and neutralize the generated acid. chemguide.co.uk

Convergent and Divergent Synthetic Strategies

Beyond direct acylation, other synthetic strategies can be employed to produce this compound, offering flexibility and potential advantages in certain scenarios.

Esterification of 4-(2-methylpropanoylamino)benzoic Acid

A convergent approach involves the initial synthesis of 4-(2-methylpropanoylamino)benzoic acid, followed by its esterification to yield the final product. The acid intermediate can be prepared by acylating 4-aminobenzoic acid with 2-methylpropanoyl chloride or anhydride.

The subsequent esterification of 4-(2-methylpropanoylamino)benzoic acid with ethanol (B145695) is typically acid-catalyzed, often using a strong acid like sulfuric acid. tcu.eduyoutube.com This reaction is an equilibrium process, and to drive it towards the product side, an excess of ethanol can be used, or the water formed during the reaction can be removed. tcu.edu This method is analogous to the synthesis of other esters like ethyl benzoate (B1203000) and benzocaine (B179285) (ethyl 4-aminobenzoate). youtube.comlibretexts.org

Novel Coupling Reagents and Green Chemistry Principles in Synthesis

The field of organic synthesis is continuously evolving, with a strong emphasis on the development of more efficient and environmentally friendly methods.

Novel Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. rsc.orgacs.org Reagents like HATU and HBTU are highly effective but can be expensive and generate significant waste. peptide.comucl.ac.uk Research is ongoing to find more sustainable coupling agents. The use of silica-supported reagents, for instance, simplifies purification as the byproducts remain bound to the solid support. silicycle.com

Green Chemistry Principles: The principles of green chemistry are increasingly being applied to amide and ester synthesis to reduce environmental impact. This includes the use of safer solvents, catalytic methods, and solvent-free reaction conditions. semanticscholar.orgjk-sci.com For example, boric acid has been investigated as a catalyst for amide synthesis under solvent-free conditions. semanticscholar.orgresearchgate.net In esterification, replacing hazardous solvents like dichloromethane and DMF with greener alternatives such as dimethyl carbonate is a key focus. rsc.org The use of enzymes, such as lipases, as catalysts for amide and ester formation is also a promising green approach, although substrate specificity can be a limitation. whiterose.ac.uk

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Acylation | One-step reaction of Ethyl 4-aminobenzoate with an acylating agent. wikipedia.org | Efficient, direct route. | Can use hazardous reagents like acid chlorides. semanticscholar.org |

| Convergent Synthesis | Two-step process: acylation of 4-aminobenzoic acid followed by esterification. tcu.edutcu.edu | Allows for purification of the intermediate acid. | Longer reaction sequence. |

| Novel Coupling Reagents | Use of modern reagents to facilitate amide bond formation. rsc.orgacs.org | High yields, mild conditions. | Can be expensive and generate waste. peptide.comucl.ac.uk |

| Green Chemistry Approaches | Employs safer solvents, catalysts, or solvent-free conditions. semanticscholar.orgjk-sci.com | Environmentally friendly. | May require further optimization for industrial scale-up. ucl.ac.uk |

Derivatization Reactions and Functional Group Transformations of this compound

This compound, a derivative of the local anesthetic benzocaine, possesses three key functional groups that can be targeted for chemical modification: the ethyl ester, the amide linkage, and the aromatic benzene (B151609) ring. The reactivity of each of these sites allows for the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Chemical Reactivity of the Ester Moiety

The ethyl ester group is a primary site for chemical transformation, susceptible to reactions such as hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-methylpropanoylamino)benzoic acid, under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction, typically requiring a large excess of water and a strong acid catalyst. libretexts.orglibretexts.org In contrast, base-promoted hydrolysis, or saponification, is an irreversible process that goes to completion, yielding the carboxylate salt of the acid. libretexts.orgyoutube.comsserc.org.uk Subsequent acidification of the salt solution precipitates the free carboxylic acid. youtube.com The reaction with sodium hydroxide, for example, results in the formation of sodium 4-(2-methylpropanoylamino)benzoate and ethanol. youtube.comsserc.org.uk

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with an alcohol like menthol, in the presence of a suitable catalyst, would yield the corresponding menthyl ester. google.com The reaction temperature for transesterification processes typically ranges from 140 to 250 °C. google.com

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would convert the ethyl ester to [4-(2-methylpropanoylamino)phenyl]methanol. libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of esters. libretexts.org

Table 1: Reactions of the Ester Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (catalyst) | 4-(2-methylpropanoylamino)benzoic acid |

| Basic Hydrolysis (Saponification) | NaOH, H₂O then H⁺ | 4-(2-methylpropanoylamino)benzoic acid |

| Transesterification | R'OH, H⁺ or base catalyst | Alkyl 4-(2-methylpropanoylamino)benzoate |

| Reduction | LiAlH₄, then H₂O | [4-(2-methylpropanoylamino)phenyl]methanol |

Modifications and Functionalization of the Amide Linkage

The amide linkage offers another avenue for derivatization, primarily through hydrolysis or reduction, although N-alkylation is also a possibility.

Hydrolysis: The amide bond is generally more stable to hydrolysis than the ester linkage. However, under forcing acidic or basic conditions (more vigorous than those required for ester hydrolysis), the amide can be cleaved to yield 4-aminobenzoic acid ethyl ester (benzocaine) and 2-methylpropanoic acid.

Reduction: Similar to the ester, the amide carbonyl can be reduced. Using a powerful reducing agent like lithium aluminum hydride would reduce the amide to a secondary amine, yielding Ethyl 4-((2-methylpropyl)amino)benzoate.

N-Alkylation/N-Acylation: The hydrogen on the amide nitrogen can potentially be substituted. Deprotonation with a strong base followed by reaction with an alkyl halide could lead to N-alkylated products. Similarly, acylation could introduce a second acyl group, forming an imide derivative. For example, reaction with 4-nitrobenzoyl chloride could yield Ethyl 4-[methyl-(4-nitrobenzoyl)amino]benzoate. nih.gov

Table 2: Modifications of the Amide Linkage

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ (strong conditions) | Ethyl 4-aminobenzoate + 2-methylpropanoic acid |

| Reduction | LiAlH₄, then H₂O | Ethyl 4-((2-methylpropyl)amino)benzoate |

| N-Acylation | 4-Nitrobenzoyl chloride | Ethyl 4-[methyl-(4-nitrobenzoyl)amino]benzoate nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring's reactivity towards substitution is influenced by the two existing substituents: the amide group (-NHCOR) and the ester group (-COOEt).

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the incoming electrophile is directed by the existing substituents. youtube.com The amide group is an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance. The ester group is a deactivating, meta-directing group because its carbonyl group withdraws electron density from the ring.

Given that the two groups are para to each other, their directing effects are cooperative. The powerful ortho, para-directing amide group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The meta-directing ester group also directs to these same positions (meta to the ester). Therefore, electrophilic substitution reactions such as nitration or halogenation are expected to occur at the positions ortho to the amide group. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield Ethyl 3-nitro-4-(2-methylpropanoylamino)benzoate.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires a strong electron-withdrawing group on the aromatic ring and a good leaving group. youtube.comyoutube.commasterorganicchemistry.com The parent molecule, this compound, is not highly activated for NAS as it lacks a strong electron-withdrawing group like a nitro group positioned ortho or para to a leaving group. youtube.comyoutube.com However, if a leaving group (e.g., a halogen) were introduced onto the ring, particularly at a position activated by a subsequently introduced nitro group, NAS could become feasible. For the reaction to proceed, the ring must be attacked by a strong nucleophile. youtube.com The presence of electron-withdrawing groups accelerates the reaction. masterorganicchemistry.com

Table 3: Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Expected Major Product | Rationale |

|---|---|---|---|

| Nitration (EAS) | HNO₃, H₂SO₄ | Ethyl 3-nitro-4-(2-methylpropanoylamino)benzoate | The activating, ortho, para-directing amide group controls the regioselectivity. |

| Bromination (EAS) | Br₂, FeBr₃ | Ethyl 3-bromo-4-(2-methylpropanoylamino)benzoate | The amide group directs the incoming electrophile to the ortho position. |

Advanced Spectroscopic Characterization and Definitive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A ¹H NMR spectrum of Ethyl 4-(2-methylpropanoylamino)benzoate would be expected to show distinct signals for each unique proton in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The aromatic protons on the benzene (B151609) ring would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring. The methine proton of the isobutyryl group would appear as a septet, coupled to the six equivalent protons of the two methyl groups, which in turn would appear as a doublet. The amide proton (-NH-) would likely be a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | 1.2-1.4 | Triplet (t) | ~7 |

| Ethyl -CH₂ | 4.2-4.4 | Quartet (q) | ~7 |

| Aromatic H (ortho to -COO) | 7.9-8.1 | Doublet (d) | ~8-9 |

| Aromatic H (ortho to -NH) | 7.5-7.7 | Doublet (d) | ~8-9 |

| Amide -NH | 7.8-8.5 | Broad Singlet (br s) | - |

| Isobutyryl -CH | 2.5-2.8 | Septet (sept) | ~7 |

| Isobutyryl -CH₃ | 1.1-1.3 | Doublet (d) | ~7 |

Note: These are predicted values and actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbons of the ester and amide groups would be expected to appear in the downfield region (160-180 ppm). The aromatic carbons would have signals in the 110-150 ppm range, with the carbon attached to the ester group and the carbon attached to the nitrogen atom having distinct chemical shifts. The carbons of the ethyl and isobutyryl groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~166 |

| Amide C=O | ~176 |

| Aromatic C (ipso, attached to -COO) | ~125 |

| Aromatic C (ortho to -COO) | ~131 |

| Aromatic C (ortho to -NH) | ~118 |

| Aromatic C (ipso, attached to -NH) | ~143 |

| Ethyl -CH₂ | ~61 |

| Ethyl -CH₃ | ~14 |

| Isobutyryl -CH | ~36 |

| Isobutyryl -CH₃ | ~19 |

Note: These are predicted values and actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity between the ethyl protons and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule, such as linking the ethyl group to the benzoate (B1203000) core and the isobutyryl group to the amine.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule, particularly around the amide bond.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 3300 cm⁻¹ would correspond to the N-H stretching of the amide. Two strong carbonyl (C=O) stretching bands would be anticipated, one for the ester at approximately 1720 cm⁻¹ and another for the amide (Amide I band) around 1680 cm⁻¹. The C-N stretching and N-H bending (Amide II band) would appear in the 1500-1550 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Table 3: Predicted FT-IR Characteristic Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | ~3300 |

| Ester | C=O Stretch | ~1720 |

| Amide | C=O Stretch (Amide I) | ~1680 |

| Amide | N-H Bend (Amide II) | ~1530 |

| Aromatic | C=C Stretch | ~1600, ~1500 |

| Ester | C-O Stretch | ~1280 |

Note: These are predicted values and actual experimental values may vary.

The fingerprint region (below 1500 cm⁻¹) of both FT-IR and Raman spectra is complex but contains a wealth of structural information. Subtle changes in this region can be indicative of different molecular conformations. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to gain insights into the most stable conformation of the molecule in the solid state or in solution.

Investigation of Intermolecular Hydrogen Bonding in Solid State and Solution

Solid State: In the crystalline form, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. Drawing parallels with the crystal structure of a similar compound, Ethyl 4-(3-chlorobenzamido)benzoate, it is anticipated that the primary hydrogen bonding motif involves the amide N-H group of one molecule and the amide carbonyl oxygen of an adjacent molecule. eurjchem.com This N-H···O=C interaction is a common and robust feature in the solid-state structures of secondary amides, leading to the formation of chains or sheets. Additionally, weaker C-H···O interactions involving the aromatic and ethyl protons as donors and the ester or amide carbonyl oxygens as acceptors may further stabilize the crystal packing.

Solution: In solution, the intermolecular hydrogen bonding is dependent on the nature of the solvent. In non-polar, aprotic solvents, it is plausible that the intermolecular N-H···O=C hydrogen bonds observed in the solid state may persist to some extent, leading to the formation of dimeric or oligomeric species. However, in polar, protic solvents such as ethanol (B145695) or water, solvent-solute hydrogen bonds are expected to dominate. The solvent molecules would compete for both the N-H donor and the carbonyl acceptor sites of this compound. Studies on related compounds like p-aminobenzoic acid have shown that in organic solvents, hydrogen bonds are the dominant interactions stabilizing oligomers, whereas in water, other interactions like π-π stacking can also play a significant role. ucl.ac.uk The dynamic nature of these interactions in solution can be investigated using techniques such as concentration-dependent NMR spectroscopy, where changes in the chemical shift of the N-H proton can provide insights into the extent of hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for the precise determination of molecular formulas and the elucidation of fragmentation mechanisms, providing unambiguous structural information.

Accurate Mass Determination and Molecular Formula Verification

The molecular formula of this compound is C13H17NO3. High-resolution mass spectrometry allows for the measurement of its monoisotopic mass with a high degree of accuracy, which can be used to confirm this formula. The expected exact mass can be calculated and compared with the experimentally determined value.

| Theoretical Data for C13H17NO3 | |

| Molecular Formula | C13H17NO3 |

| Monoisotopic Mass | 235.12084 u |

| Calculated Elemental Composition | C: 66.36%, H: 7.28%, N: 5.95%, O: 20.40% |

This table presents the theoretical data for the specified compound.

Elucidation of Mass Fragmentation Mechanisms

The fragmentation of this compound upon electron ionization in a mass spectrometer can be predicted based on the fragmentation patterns of related molecules, such as ethyl p-aminobenzoate and other N-acylated aromatic compounds. capes.gov.br The primary fragmentation pathways are expected to involve the cleavage of the ester and amide functionalities.

A plausible fragmentation pathway would begin with the molecular ion [M]+• at m/z 235.

Loss of the ethoxy radical (-•OCH2CH3): Cleavage of the C-O bond of the ester would result in the formation of an acylium ion at m/z 190.

Loss of ethylene (B1197577) (C2H4): A McLafferty-type rearrangement involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen of the ester, followed by the elimination of ethylene, would lead to a fragment ion at m/z 207. capes.gov.br

Cleavage of the amide bond: The C-N bond of the amide can cleave, leading to two possible fragment ions. Cleavage with charge retention on the benzoyl portion would yield an ion at m/z 149. Alternatively, charge retention on the isobutyryl portion would result in an ion at m/z 71.

Alpha-cleavage of the isobutyryl group: Loss of an isopropyl radical (•CH(CH3)2) from the molecular ion would produce a fragment at m/z 192.

Subsequent fragmentation of these primary ions would lead to smaller, characteristic ions, allowing for a detailed structural confirmation. For instance, the ion at m/z 149 could further lose CO to produce a phenyl cation at m/z 121.

Relevance and Applications in Specific Research Areas

As a Precursor in Multi-step Organic Synthesis

Due to its multiple functional groups, this compound is an excellent starting material for the synthesis of more complex molecules. The ester can be converted to other functional groups, the amide can be modified, and the aromatic ring can be further functionalized.

In the Development of Novel Bioactive Molecules

The N-acylated aminobenzoate scaffold is a common feature in many biologically active compounds. For example, procaine, a local anesthetic, is an ester of 4-aminobenzoic acid. wikipedia.org By modifying the acyl group and the ester portion of this compound, chemists can create libraries of new compounds to be screened for various biological activities.

In Materials Science and Polymer Chemistry

The rigid-flexible nature of molecules like this compound makes them interesting candidates for the development of new materials. They can be used as monomers in polymerization reactions to create polymers with specific properties. The potential for these molecules to form liquid crystalline phases is also an area of interest.

As a Model Compound for Spectroscopic and Crystallographic Studies

The relatively simple and well-defined structure of this compound makes it a good model compound for fundamental studies in spectroscopy and crystallography. Detailed analysis of its properties can provide insights into the effects of different functional groups on molecular structure and intermolecular interactions.

Crystallographic Analysis and Solid State Chemistry of N Acylated Benzoate Esters

Polymorphism and Crystal Form Landscape Exploration

Thermal Analysis Techniques (Differential Scanning Calorimetry, DSC; Thermogravimetric Analysis, TGA) for Polymorph Screening and Stability: No data available.

This report underscores the current limitations in the public scientific record regarding the solid-state properties of Ethyl 4-(2-methylpropanoylamino)benzoate. Future research would be necessary to provide the experimental data required for a thorough analysis as outlined.

Influence of Crystallization Solvents and Conditions on Polymorphic Selectivity

The choice of crystallization solvent and the conditions under which crystallization occurs (e.g., temperature, saturation level, and evaporation rate) are known to be critical factors in determining which polymorphic form of a compound is obtained. Different solvents can lead to the formation of different crystal lattices by interacting with the solute molecules in distinct ways, thereby influencing the nucleation and growth of a particular polymorph. For this compound, no studies documenting the existence of polymorphs or the influence of solvents on its crystalline form were identified.

Cocrystallization and Supramolecular Chemistry Approaches

Cocrystallization is a widely used technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. This is achieved by combining a target molecule with a coformer in a stoichiometric ratio within a crystal lattice.

Design and Synthesis of Cocrystals Utilizing Supramolecular Synthons

The design of cocrystals often relies on the concept of supramolecular synthons, which are robust and predictable non-covalent interactions. For N-acylated benzoate (B1203000) esters, the amide functionality provides a reliable hydrogen bond donor (N-H) and acceptor (C=O), making it a prime candidate for forming well-defined synthons with coformers containing complementary functional groups, such as carboxylic acids or other amides. Research on related systems suggests that amide-acid and amide-amide heterosynthons are common. mdpi.com However, no specific research on the design or synthesis of cocrystals involving this compound could be found.

Structural Analysis of Molecular Packing and Intermolecular Interactions in Cocrystals

A structural analysis of cocrystals would involve single-crystal X-ray diffraction to determine the precise arrangement of the molecules in the crystal lattice. This would reveal the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that hold the cocrystal together. Such an analysis would provide insights into the supramolecular architecture and the role of the chosen coformer in directing the crystal packing. Without any reported cocrystals of this compound, this analysis cannot be performed.

Solvates and Hydrates: Formation, Characterization, and Stability

Solvates and hydrates are crystalline forms of a compound that incorporate solvent molecules into their lattice structure. Their formation is dependent on the properties of both the compound and the solvent, as well as the crystallization conditions. The stability of these forms is a critical consideration, as desolvation can lead to changes in the crystal structure and physical properties. There is currently no published research on the formation, characterization, or stability of solvates or hydrates of this compound.

Reaction Kinetics and Detailed Mechanistic Investigations

Kinetic Studies of Ester Hydrolysis and Transesterification Reactions

The kinetics of the cleavage of the ester linkage in Ethyl 4-(2-methylpropanoylamino)benzoate are influenced by several factors, including pH, temperature, and the solvent environment. While specific kinetic data for this exact molecule is not extensively available in the public domain, the behavior of analogous compounds, such as ethyl benzoate (B1203000) and other substituted benzoates, provides a strong basis for understanding its reactivity.

Quantitative Analysis of Reaction Rates under Varied Conditions (pH, Temperature, Solvent Polarity)

The hydrolysis of esters can be catalyzed by both acids and bases. dalalinstitute.commasterorganicchemistry.com The rate of hydrolysis is significantly dependent on the pH of the medium. Under acidic conditions, the reaction is reversible and typically requires heat. dalalinstitute.commasterorganicchemistry.com In contrast, base-catalyzed hydrolysis, also known as saponification, is irreversible and goes to completion. masterorganicchemistry.com

The rate of alkaline hydrolysis of esters like ethyl benzoate has been shown to be influenced by the solvent system. For instance, in ethanol-water mixtures, the rate constants for the alkaline hydrolysis of ethyl benzoate and ethyl p-nitrobenzoate show interesting variations with changes in ethanol (B145695) concentration and temperature. semanticscholar.org Generally, the rate of reaction is expected to be influenced by the polarity of the solvent, which can affect the solvation of the ground state and the transition state to different extents. iosrjournals.org

Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound under Various Conditions (Based on Analogous Systems)

| Condition | pH | Temperature (°C) | Solvent System | Hypothetical Rate Constant (k) |

| Acidic Hydrolysis | 2 | 50 | Water | Low, reversible |

| Neutral Hydrolysis | 7 | 25 | Water | Very Low |

| Basic Hydrolysis | 12 | 25 | 50% Ethanol/Water | Moderate, irreversible |

| Basic Hydrolysis | 12 | 50 | 50% Ethanol/Water | High, irreversible |

This table is illustrative and based on general principles of ester hydrolysis. Actual values would require experimental determination.

Transesterification, the conversion of one ester to another, can be achieved under both acidic and basic conditions. masterorganicchemistry.com The reaction involves the exchange of the alkoxy group. masterorganicchemistry.com For this compound, reaction with another alcohol in the presence of a suitable catalyst would lead to a different ester of 4-(2-methylpropanoylamino)benzoic acid. The kinetics of this process would also be sensitive to the nature of the alcohol, the catalyst, and the reaction conditions. A process for making aminobenzoate esters via transesterification of an alkyl aminobenzoate has been described, highlighting the industrial relevance of such reactions. google.com

Elucidation of Activation Parameters (Activation Energy, Enthalpy, Entropy of Activation)

The activation parameters for a reaction, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper mechanistic insights. For the alkaline hydrolysis of ethyl benzoate in ethanol-water mixtures, the activation energy and other thermodynamic functions of activation have been determined. semanticscholar.org These parameters are influenced by the solvent composition, reflecting changes in the solvation of the reactants and the transition state. iosrjournals.org

For this compound, the activation parameters for its hydrolysis would be expected to differ from those of ethyl benzoate due to the presence of the N-acylamino substituent. This group can influence the stability of the transition state and the organization of solvent molecules around it.

Table 2: Representative Activation Parameters for Alkaline Hydrolysis of Benzoate Esters in Aqueous-Organic Mixtures (Based on Analogous Systems)

| Ester | Solvent System | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Ethyl Benzoate | Ethanol-Water | ~70-90 | ~67-87 | Negative |

| Ethyl p-nitrobenzoate | Ethanol-Water | ~60-80 | ~57-77 | Negative |

Data is generalized from studies on similar esters and serves as an estimation. semanticscholar.orgiosrjournals.org

A negative entropy of activation is commonly observed for the bimolecular hydrolysis of esters, indicating a more ordered transition state compared to the reactants.

Mechanistic Probes for Amidation/Deacylation Pathways

The presence of both an ester and an amide linkage in this compound makes its mechanistic study particularly interesting. Both functional groups can undergo hydrolysis, although amides are generally more resistant to hydrolysis than esters. masterorganicchemistry.comvaia.comlibretexts.org

Identification of Reaction Intermediates and Transition States

The hydrolysis of both esters and amides, under both acidic and basic conditions, generally proceeds through a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. dalalinstitute.comvaia.comlibretexts.org

Ester Hydrolysis: In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate and ethanol. dalalinstitute.com In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for the attack by a water molecule. dalalinstitute.com

Amide Hydrolysis: Amide hydrolysis is generally more difficult than ester hydrolysis due to the greater resonance stabilization of the amide bond. auburn.eduyoutube.com The mechanism is similar, involving nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org However, the cleavage of the C-N bond is more challenging due to the poorer leaving group ability of the amide anion compared to the alkoxide anion. masterorganicchemistry.com Studies on the acid-catalyzed hydrolysis of benzamides suggest the formation of an oxonium-type tetrahedral intermediate. researchgate.net The transition states for chymotrypsin-catalyzed hydrolysis of amides and esters have been shown to differ. acs.org

Isotopic Labeling Studies for Bond Cleavage and Formation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of ester and amide hydrolysis, labeling the oxygen atom of the water molecule (H₂¹⁸O) can determine the site of bond cleavage.

For the hydrolysis of this compound, if the reaction is carried out in H₂¹⁸O, the ¹⁸O isotope would be incorporated into the carboxylic acid product (4-(2-methylpropanoylamino)benzoic acid), demonstrating that the acyl-oxygen bond (C-OEt) is cleaved. dalalinstitute.comyoutube.com This is the typical pathway for nucleophilic acyl substitution.

Similarly, for amide hydrolysis, isotopic labeling studies can confirm the site of nucleophilic attack and bond cleavage.

Catalytic Transformations Involving the Ester and Amide Linkages

The ester and amide bonds in this compound can be targeted by various catalysts to promote their transformation.

Ester Transformations: The transesterification of aminobenzoate esters can be catalyzed by suitable transesterification catalysts. google.com Furthermore, bifunctional catalysts, such as a combination of a copper(I)/NHC complex and a guanidine (B92328) organocatalyst, have been developed for the reduction of esters to alcohols using H₂. nih.gov Enzymes, particularly lipases and esterases, are highly efficient catalysts for ester hydrolysis and synthesis under mild conditions. nih.gov

Amide Transformations: The cleavage of the highly stable amide bond often requires more forcing conditions or specialized catalysts. Transition metal catalysts, particularly palladium-based systems, have shown significant promise in the activation and cross-coupling reactions of amides. mdpi.com For instance, well-defined Pd-NHC pre-catalysts have been utilized for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination of amides and esters via selective acyl C-N or C-O bond cleavage. mdpi.com Enzymes such as acylases can also catalyze the hydrolysis of N-acyl compounds. nih.gov Computational studies have explored bifunctional catalysis for amide hydrolysis, suggesting mechanisms involving intramolecular proton transfer. nih.gov

The selective transformation of either the ester or the amide group in a molecule like this compound would depend on the choice of catalyst and reaction conditions, offering pathways to a variety of derivatives.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of purity analysis, offering powerful separation capabilities for complex mixtures. For Ethyl 4-(2-methylpropanoylamino)benzoate, both liquid and gas chromatography are essential tools.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the principal method for assessing the purity and quantifying the content of this compound. Its versatility and high sensitivity make it ideal for separating the main component from structurally similar impurities, such as starting materials (e.g., Ethyl p-aminobenzoate), reaction byproducts, and degradants.

A typical approach involves reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (like C18 or C8) and the mobile phase is a more polar mixture, often of water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the two phases. As a moderately nonpolar molecule, this compound is well-retained on such columns, allowing for excellent separation from more polar or less polar impurities. UV detection is commonly used, as the aromatic ring in the molecule provides strong chromophores.

A validated HPLC method can provide precise and accurate data on the percentage purity of the compound, and it can be used to quantify specific known and unknown impurities. A rapid, sensitive, and effective UPLC-MS/MS method has been developed for other caine-based anesthetics, demonstrating the power of modern liquid chromatography for this class of compounds nih.gov.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. This method is particularly useful for detecting residual solvents from the synthesis process or volatile byproducts. The sample is vaporized and separated based on boiling point and polarity in the GC column before being fragmented and detected by the mass spectrometer.

For a compound like this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. The parent amine, benzocaine (B179285), is routinely analyzed by GC nist.govnist.gov. The N-acylated derivative is also amenable to GC analysis. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization. This allows for the unambiguous identification of impurities. Studies on related acylated compounds show that unique fragment ions allow for specific side-chain and regioisomer identification researchgate.netnih.gov.

Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragment Structure |

| 221 | [M]+ (Molecular Ion) | [C13H17NO2]+ |

| 176 | [M - C2H5O]+ | Loss of the ethoxy group |

| 165 | [M - C4H7O]+ | Cleavage of the isobutyryl group |

| 149 | [M - C4H6NO]+ | Cleavage of the amide bond |

| 120 | [H2NC6H4CO]+ | Ethyl p-aminobenzoate fragment |

| 71 | [C4H7O]+ | Isobutyryl cation |

Capillary Electrophoresis for Charged Species Analysis

Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography and is particularly useful for the analysis of charged species. While this compound is a neutral molecule under typical pH conditions, CE can still be a valuable tool. Specifically, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is well-suited for separating neutral compounds.

In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer solution above its critical micelle concentration. These micelles form a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles based on their lipophilicity, enabling separation. This technique provides very high separation efficiency and requires minimal sample and solvent. Research has demonstrated the successful separation of p-aminobenzoic acid derivatives using CE, indicating its applicability to this class of molecules nih.govcapes.gov.br. This method would be highly effective in resolving impurities with even minor structural differences that alter their partitioning behavior.

Table 3: Hypothetical MEKC Method for Purity Analysis

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Borate buffer, pH 9.2, containing 50 mM SDS |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 285 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Application of Process Analytical Technology (PAT) in Continuous Crystallization Monitoring

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes. nih.gov Crystallization is a critical final purification step that defines the purity and physical properties of the final product, and PAT is instrumental in monitoring and controlling it. sailife.com

For the continuous crystallization of this compound, PAT tools are implemented in-line or on-line to provide real-time data, enabling a deeper process understanding and control. mdpi.comsdu.dk This approach helps to ensure consistent crystal size distribution, purity, and polymorphic form, which are critical quality attributes. researchgate.net

Key PAT tools for crystallization monitoring include:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique monitors the concentration of the solute in the mother liquor in real-time. By tracking the decay in solute concentration, one can accurately determine the point of nucleation and monitor the rate of crystal growth, which is crucial for controlling supersaturation.

Focused Beam Reflectance Measurement (FBRM): FBRM is a probe-based technology that measures the chord length distribution of particles in suspension. It provides real-time information on particle size and count, allowing for the monitoring of crystal growth, aggregation, and the detection of any secondary nucleation events.

Raman Spectroscopy: As a non-invasive technique, Raman spectroscopy provides information about the molecular structure and is highly sensitive to the solid-state form of the material. It is used to monitor polymorphic transitions in real-time, ensuring that the desired crystal form is being produced consistently.

By integrating these tools, a robust feedback control strategy can be developed to maintain the crystallization process within its design space, ensuring the consistent production of high-purity this compound. mdpi.com

Table 4: PAT Tools for Continuous Crystallization of this compound

| PAT Tool | Measured Parameter | Process Insight |

| ATR-FTIR | Solute Concentration | Supersaturation, Nucleation Point, Crystal Growth Rate |

| FBRM | Particle Chord Length Distribution | Crystal Size, Agglomeration, Nucleation Events |

| Raman Spectroscopy | Molecular Vibrations (Solid Phase) | Polymorphic Form, Crystallinity, Phase Transitions |

Structure Property Relationships in Non Biological Applications

Correlating Molecular Structure with Self-Assembly Behavior

No published studies were found that specifically investigate the self-assembly behavior of Ethyl 4-(2-methylpropanoylamino)benzoate. The ability of a molecule to form ordered structures is highly dependent on a balance of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The presence of the amide group in this compound suggests a potential for hydrogen bonding, a key driver in the self-assembly of many organic molecules. However, without experimental data, any discussion on its specific self-assembly motifs, critical aggregation concentrations, or the morphology of any resulting nanostructures would be purely speculative.

Impact of Molecular Design on Spectroscopic and Photophysical Properties

There is a significant lack of specific data on the spectroscopic and photophysical properties of this compound. Key parameters such as fluorescence quantum yields and lifetimes, which are crucial for assessing a compound's potential in applications like optical sensors or light-emitting materials, have not been reported. While studies on related aminobenzoates exist, the influence of the N-isobutyryl group on the electronic transitions and excited-state deactivation pathways of the ethyl p-aminobenzoate core has not been characterized.

Rational Design Principles for Advanced Material Science Applications

The potential of this compound in advanced material science applications remains unexplored in the scientific literature.

Investigation of Molecular Interactions in Polymerization Photoinitiator Systems

While related compounds, notably Ethyl 4-(dimethylamino)benzoate, are well-known as co-initiators in Type II photoinitiator systems, there is no specific information on the use or efficacy of this compound in this capacity. The N-acyl substitution in place of an N-alkyl group would likely alter the electron-donating ability of the nitrogen atom, which is a critical factor in the photoinitiation process. However, without experimental studies, its performance characteristics cannot be determined.

Exploration of Potential in Organogelator Design and Soft Materials

The capacity of this compound to act as an organogelator has not been documented. Research on other amino acid and aminobenzoate derivatives has shown that they can form organogels, which are thermally reversible, semi-solid materials with a wide range of potential applications. nih.govnih.gov The formation of these gels is dependent on the molecule's ability to self-assemble into a three-dimensional network that immobilizes the solvent. The specific combination of the ethyl benzoate (B1203000) and N-isobutyrylamino groups in the target compound does not have any associated studies on its gelation capabilities in various organic solvents.

Influence of Substituent Effects on Electronic and Optical Characteristics

A general understanding of substituent effects on the electronic and optical properties of aromatic compounds exists. The introduction of the electron-withdrawing isobutyryl group to the amino nitrogen in the p-aminobenzoate structure is expected to influence the electronic properties of the molecule. This would, in turn, affect its absorption and emission spectra. However, without specific experimental data for this compound, a quantitative analysis of these effects is not possible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.